molecular formula C18H12F3N5O2 B10833960 N-benzyl-8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide

N-benzyl-8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide

Cat. No.: B10833960
M. Wt: 387.3 g/mol
InChI Key: QZZRSTUQIGEDKT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PMID25514969-Compound-13 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:

Chemical Reactions Analysis

PMID25514969-Compound-13 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID25514969-Compound-13 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the activation of AMPK and its downstream effects.

    Biology: The compound is used to investigate the role of AMPK in cellular metabolism and energy homeostasis.

    Medicine: It has potential therapeutic applications in the treatment of metabolic disorders, cancer, and other diseases where AMPK activation is beneficial.

    Industry: The compound can be used in the development of new drugs targeting AMPK and related pathways

Mechanism of Action

PMID25514969-Compound-13 exerts its effects by selectively activating the α1 subunit of AMPK. This activation leads to the inhibition of mTORC1 signaling, which is crucial for cell growth and proliferation. The compound binds to a specific site on the α1 subunit, causing a conformational change that enhances its activity. This activation results in the phosphorylation of downstream targets, leading to various cellular effects such as inhibition of lipid synthesis and cell cycle arrest .

Properties

Molecular Formula

C18H12F3N5O2

Molecular Weight

387.3 g/mol

IUPAC Name

N-benzyl-8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide

InChI

InChI=1S/C18H12F3N5O2/c19-18(20,21)12-6-13(14-8-22-10-28-14)15-24-25-16(26(15)9-12)17(27)23-7-11-4-2-1-3-5-11/h1-6,8-10H,7H2,(H,23,27)

InChI Key

QZZRSTUQIGEDKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN=C3N2C=C(C=C3C4=CN=CO4)C(F)(F)F

Origin of Product

United States

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